Isothiazolo[4,3-D]pyrimidine

Fluorescent Nucleoside Analogues Adenosine Deaminase Enzyme Kinetics

Standard thieno or triazolopyrimidine scaffolds fail as isofunctional purine substitutes, disrupting enzyme assays and mechanistic studies due to altered pKa and missing N7 nitrogen. Isothiazolo[4,3-D]pyrimidine (CAS 7130-83-8) is a validated emissive scaffold that preserves native recognition. - **tzA substrate:** ADA kinetics nearly identical to adenosine (t½ 39s vs 57s). - **tzG substrate:** Only fluorescent surrogate accepted by GDA (t½ 29s); thieno analogues inert. - **NtzAD+ cofactor:** Fluorescent NAD+ mimic with only 9% slower kinetics. - **pKa match:** Deviation ≤0.55 units from natural purines.

Molecular Formula C5H3N3S
Molecular Weight 137.16 g/mol
CAS No. 7130-83-8
Cat. No. B8781686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[4,3-D]pyrimidine
CAS7130-83-8
Molecular FormulaC5H3N3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1=C2C(=NS1)C=NC=N2
InChIInChI=1S/C5H3N3S/c1-4-5(2-9-8-4)7-3-6-1/h1-3H
InChIKeyMHIJLPSBYNTMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazolo[4,3-D]pyrimidine: Overview


Isothiazolo[4,3-D]pyrimidine is a fused [5,6]-heterocyclic system comprising an isothiazole ring annulated to a pyrimidine. As a core scaffold, it underpins a family of emissive nucleoside analogues that faithfully mimic natural purines in structure, ionization, and enzymatic recognition, while also serving as a template for potent multi-targeted receptor tyrosine kinase inhibitors [1][2]. Its molecular formula is C₅H₃N₃S and molecular weight 137.16 g/mol .

Emissive nucleobase core scaffold for fluorescent probe design
Retains N7 nitrogen essential for Hoogsteen pairing and enzyme recognition
Template for multi-targeted receptor tyrosine kinase inhibitor studies

Why Generic Heterocyclic Substitution Fails


The substitution of a single atom in the heterocyclic core dramatically alters the biochemical recognition and functionality of the resulting nucleoside analogues. The isothiazolo[4,3-d]pyrimidine core uniquely retains a nitrogen atom at the position equivalent to N7 of native purines, which is critical for Hoogsteen base pairing and enzyme binding [1]. In contrast, thieno[3,4-d]pyrimidine analogues lack this nitrogen, rendering them poor substrates for key metabolic enzymes such as adenosine deaminase (ADA) and guanine deaminase (GDA) [1]. Consequently, generic replacement of the isothiazolo core with thieno or other scaffolds leads to a complete loss of isofunctionality, severely limiting their utility as mechanistic probes and screening tools.

Isothiazolo[4,3-d]pyrimidine core
Retains N7 nitrogen, supporting Hoogsteen base pairing and enzymatic deamination by ADA and GDA.
Thieno[3,4-d]pyrimidine core
Lacks N7 nitrogen; thA and thG show poor or no substrate activity, limiting utility as enzyme probes.

Isothiazolo[4,3-D]pyrimidine: Quantitative Differentiation Evidence


Adenosine Deaminase Recognition Compared to Thieno Analog

The isothiazolo[4,3-d]pyrimidine-based adenosine analogue tzA is deaminated by adenosine deaminase (ADA) with a reaction half-life of 39 s, comparable to the native substrate adenosine (57 s) and drastically faster than the thieno[3,4-d]pyrimidine-based analogue thA (818 s) [1]. This demonstrates that the isothiazolo core restores the N7 nitrogen essential for ADA recognition, a feature absent in the thieno core.

ADA Recognition
Head-to-head
tzA t1/2 = 39 s vs thA t1/2 = 818 s (adenosine 57 s)
Supports fluorescent ADA substrate development with near-native kinetics.
ADA enzyme assay; pseudo-first-order, fluorescence/HPLC monitoring
Fluorescent Nucleoside Analogues Adenosine Deaminase Enzyme Kinetics

Guanine Deaminase Susceptibility Versus Thieno Analog

The isothiazolo[4,3-d]pyrimidine-based guanine analogue tzG is rapidly deaminated by human guanine deaminase (GDA) with a half-life of 29 s, matching the kinetics of native guanine [1]. In contrast, the thieno[3,4-d]pyrimidine-based analogue thG shows no detectable conversion under identical conditions [1]. This binary functional difference arises from the presence of the N7 nitrogen in tzG, which is absent in thG.

GDA Susceptibility
Head-to-head
tzG t1/2 = 29 s vs thG: no conversion
Supports unique fluorescent substrate for GDA activity assays.
Human GDA enzyme assay; fluorescence monitoring
Guanine Deaminase Enzyme Substrate Recognition Fluorescent Probes

Enzymatic Activity as Fluorescent NAD+ Mimetic

NtzAD+, an NAD+ analogue built on the isothiazolo[4,3-d]pyrimidine core, serves as a substrate for yeast alcohol dehydrogenase with a reaction half-time of 3.6 × 10² s, compared to 3.3 × 10² s for native NAD+ [1]. This near-identical kinetic behavior confirms that the isothiazolo scaffold preserves the cofactor's essential recognition features while introducing fluorescence for real-time monitoring.

NAD+ Mimetic
Head-to-head
NtzAD+ t1/2 = 3.6×10² s vs Native NAD+ t1/2 = 3.3×10² s
Supports fluorescence-based NAD+/NADH assay development with minimal perturbation.
Yeast alcohol dehydrogenase; pseudo-first-order, fluorescence
Fluorescent Cofactor Analogues NAD+ Mimetics Enzyme Assay Development

Ionization Behavior Compared to Native Purines

The pKa values of isothiazolo[4,3-d]pyrimidine-based nucleobases tzA and tzG closely parallel those of their native counterparts. tzA exhibits a pKa of 4.25 for N1 deprotonation, within the range reported for adenosine (3.6–4.2) [1]. tzG displays pKa values of 3.55 (N7) and 8.51 (N1), aligning with guanosine values of 3.2–3.3 and 9.2–9.6, respectively [1]. This concordance indicates that the isothiazolo ring effectively mimics the electronic environment of the imidazole moiety in native purines.

Ionization Behavior
Cross-study
tzA pKa N14.25
tzG pKa N7 / N13.55 / 8.51
Adenosine pKa3.6–4.2
Guanosine pKa3.2–3.3 / 9.2–9.6
Supports native-like ionization state for molecular recognition studies.
Aqueous pH titration; UV-vis/emission spectroscopy
pKa Determination Nucleobase Ionization Isomorphism

Fluorescence Brightness Versus Isofunctionality Trade-Off

The fluorescence quantum yield of the H1 keto-amino tautomer of isothiazologuanosine (tzG) in aqueous buffer is ϕ = 0.36 [1], compared to ϕ ∼ 0.50 for thienoguanosine (thG) under similar conditions [1]. While thG is brighter, tzG uniquely retains the N7 nitrogen, enabling its recognition and deamination by guanine deaminase, a function thG cannot perform. This trade-off makes tzG the preferred choice for applications requiring both fluorescence and enzymatic activity.

Brightness vs Function
Cross-study
tzG ϕ = 0.36 (functional with GDA) vs thG ϕ ∼ 0.50 (GDA-resistant)
Supports functional probe choice where enzymatic activity outweighs maximum brightness.
Aqueous buffer pH 7; steady-state fluorescence; literature consensus for thG
Fluorescence Quantum Yield Isothiazologuanosine Thienoguanosine

Isothiazolo[4,3-D]pyrimidine: Evidence-Backed Applications


High-Throughput Screening for ADA Inhibitors

The isothiazolo[4,3-d]pyrimidine-based adenosine analog tzA serves as an ideal substrate for HTS campaigns targeting ADA, a key enzyme in purine metabolism and immune function. tzA is deaminated by ADA with kinetics nearly identical to native adenosine (t1/2 39 s vs. 57 s) [1], and its conversion to the spectrally distinct tzI can be monitored in real time via fluorescence. This eliminates the need for radiolabeled substrates or secondary detection reagents, accelerating hit identification and reducing assay costs.

Real-Time Monitoring of NAD+/NADH Reactions

The isothiazolo[4,3-d]pyrimidine-based fluorescent cofactor NtzAD+ enables continuous fluorescence monitoring of NAD+/NADH-dependent enzymatic reactions, including those catalyzed by alcohol dehydrogenase and lactate dehydrogenase, with a reaction half-time only 9% slower than native NAD+ (3.6 × 10² s vs. 3.3 × 10² s) [2]. This fluorescent cofactor system is directly applicable to screening for metabolic enzyme modulators, characterizing enzyme kinetics, and studying redox biology.

Studying Guanine Deaminase Biology and Inhibitor Screening

Only the isothiazolo guanine analogue tzG is accepted as a substrate by human guanine deaminase (t1/2 = 29 s), while the thieno analogue thG is completely resistant [3]. This binary selectivity makes tzG the only fluorescent surrogate available for real-time GDA activity assays, enabling inhibitor screening and kinetic characterization of this therapeutically relevant enzyme implicated in cancer and neurological disorders.

Constructing Isomorphic Fluorescent Oligonucleotides

The isothiazolo[4,3-d]pyrimidine scaffold uniquely combines fluorescence with isomorphic and isofunctional behavior, as evidenced by its pKa values that deviate no more than 0.55 pH units from native purines [1]. This allows site-specific incorporation of fluorescent nucleosides (tzA, tzG, tzC, tzU) into RNA and DNA with minimal structural perturbation, making them powerful probes for studying nucleic acid folding, protein-nucleic acid interactions, and conformational dynamics via fluorescence spectroscopy.

Application
Selection Property
Validation Focus
ADA inhibitor screening
Isofunctional fluorescent ADA substrate
ADA deamination kinetics and spectral shift
NAD+/NADH reaction monitoring
Fluorescent NAD+ mimetic with minimal kinetic perturbation
Cofactor enzyme kinetics and fluorescence readout
GDA enzyme studies
Sole fluorescent GDA substrate with binary selectivity
GDA substrate conversion and inhibitor profiling
Fluorescent oligonucleotide probes
Isomorphic nucleoside with minimal structural perturbation
Fluorescence quantum yield and base pairing fidelity
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